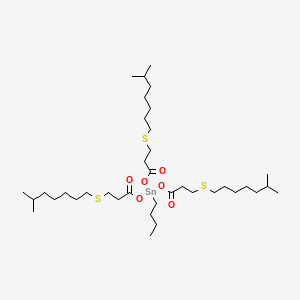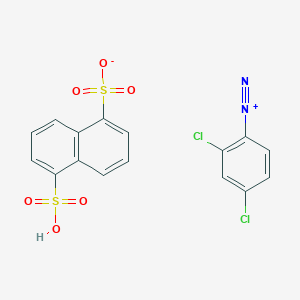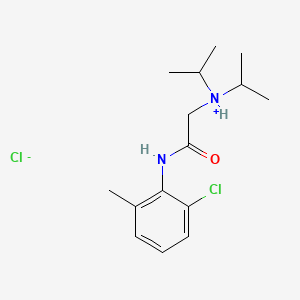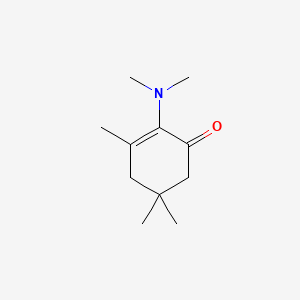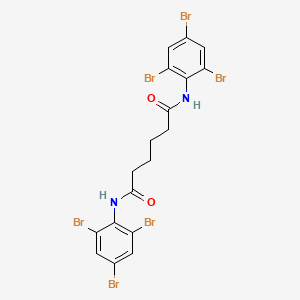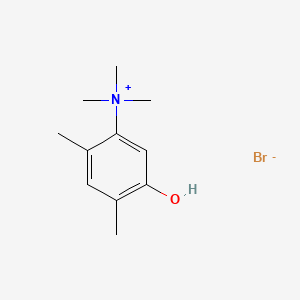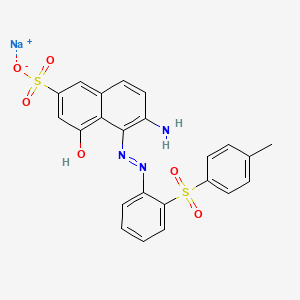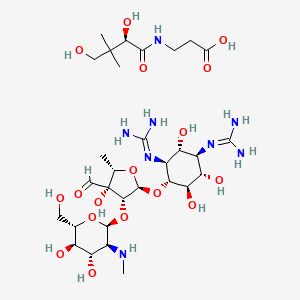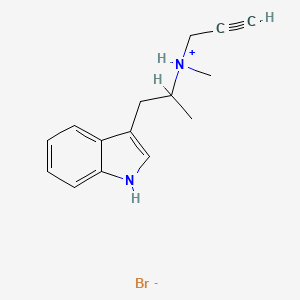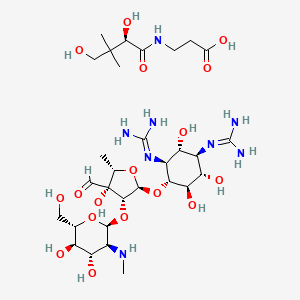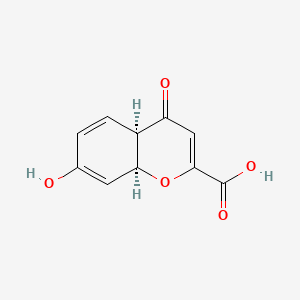
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the chromene family, characterized by a fused benzopyran ring system. The presence of hydroxyl and carboxylic acid functional groups contributes to its reactivity and potential utility in synthetic chemistry and biological research.
Méthodes De Préparation
The synthesis of (4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and functional group transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Analyse Des Réactions Chimiques
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines.
Applications De Recherche Scientifique
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of (4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene:
(4aR,8aS)-4a-Methyl-1-methylene-7-(propan-2-ylidene)decahydronaphthalene: Another chromene derivative with distinct reactivity and applications. The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer unique reactivity and potential biological activities.
Propriétés
Numéro CAS |
60722-20-5 |
|---|---|
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O5/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4,6,8,11H,(H,13,14)/t6-,8-/m0/s1 |
Clé InChI |
WTSKOSDWKCOHNR-XPUUQOCRSA-N |
SMILES isomérique |
C1=CC(=C[C@H]2[C@@H]1C(=O)C=C(O2)C(=O)O)O |
SMILES canonique |
C1=CC(=CC2C1C(=O)C=C(O2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


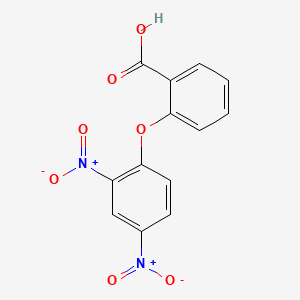
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
